molecular formula C21H27F2O8P B13420137 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) CAS No. 57331-14-3

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate)

Cat. No.: B13420137
CAS No.: 57331-14-3
M. Wt: 476.4 g/mol
InChI Key: PTFJOVUOXOHPIW-RBKZJGKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This synthetic glucocorticoid derivative features a steroidal backbone with specific substitutions:

  • Fluorine atoms at the 6α and 9 positions, enhancing glucocorticoid receptor affinity and metabolic stability .
  • Hydroxyl groups at 11β, 17, and 21 positions, critical for anti-inflammatory activity.
  • A dihydrogen phosphate ester at the 21-position, improving water solubility for systemic or ocular applications .

Its molecular formula is C₂₁H₂₅F₂O₈P, with a molecular weight of 486.39 g/mol. The phosphate group facilitates rapid absorption in aqueous formulations, making it suitable for intravenous or ophthalmic use .

Properties

CAS No.

57331-14-3

Molecular Formula

C21H27F2O8P

Molecular Weight

476.4 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C21H27F2O8P/c1-18-5-3-11(24)7-14(18)15(22)8-13-12-4-6-20(27,17(26)10-31-32(28,29)30)19(12,2)9-16(25)21(13,18)23/h3,5,7,12-13,15-16,25,27H,4,6,8-10H2,1-2H3,(H2,28,29,30)/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1

InChI Key

PTFJOVUOXOHPIW-RBKZJGKHSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)COP(=O)(O)O)O)CC(C4=CC(=O)C=CC43C)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) involves multiple steps, starting from 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione. The key steps include:

    Acetylation: of the 21-hydroxy group.

    Sulfonation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.

    Acetylation: of the 17alpha-hydroxy and 3-keto groups.

    Fluorination: at the 6beta position.

    Hydrolysis: to remove the 3-acetyl group.

    Epoxidation: of the 9(11)-double bond followed by fluorohydrin formation to introduce the 11beta-hydroxy and 9alpha-fluoro groups.

    Dehydrogenation: to form the 1-double bond.

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Structural and Molecular Characteristics

The compound’s structure includes a fluorinated pregnane backbone with hydroxyl, ketone, and phosphate ester functional groups:

Property Description
IUPAC Name (6α,11β)-21-(Dihydrogen phosphato)-6,9-difluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione
Molecular Formula C₂₁H₂₈F₂O₈P
Molecular Weight 480.42 g/mol
Key Functional Groups - 6α,9α-Difluorination
- 11β,17α-Dihydroxylation
- 21-Phosphate ester

Phosphate Ester at C21

  • The 21-phosphate group is a key site for hydrolysis. In aqueous or enzymatic environments (e.g., phosphatases), the phosphate ester can undergo hydrolysis to form the corresponding alcohol (21-hydroxyl derivative) and phosphoric acid .

  • Example Reaction:

    C21H28F2O8P+H2OC21H27F2O6+H3PO4\text{C}_{21}\text{H}_{28}\text{F}_2\text{O}_8\text{P} + \text{H}_2\text{O} \rightarrow \text{C}_{21}\text{H}_{27}\text{F}_2\text{O}_6 + \text{H}_3\text{PO}_4

    This reaction is critical for prodrug activation in vivo .

Fluorinated Positions (C6 and C9)

  • The 6α- and 9α-fluorine atoms stabilize the β-conformation of the A-ring and enhance glucocorticoid receptor binding. These positions are chemically inert under physiological conditions but may participate in halogen bonding interactions .

Ketone at C3 and C20

  • The C3 ketone is susceptible to reduction (e.g., by NADPH-dependent enzymes) to form secondary alcohols, though fluorination at C6 and C9 may sterically hinder this reaction .

  • The C20 ketone is typically stable under physiological conditions but may form hydrates or hemiacetals in acidic media .

Stability and Degradation Pathways

While no direct degradation studies are available for the phosphate ester, related corticosteroids suggest the following stability concerns:

Condition Reactivity
Aqueous Solution Phosphate ester hydrolysis dominates, especially at neutral to alkaline pH .
Light/Heat Photolytic cleavage of the 1,4-diene system may occur, leading to loss of activity .
Oxidative Stress The 11β-hydroxyl group may oxidize to a ketone under strong oxidizing agents .

Comparative Analysis with Analogs

The acetate and diacetate derivatives (CID 101528, CID 21116678) provide indirect insights:

Derivative Key Reaction Biological Relevance
21-Acetate (CID 101528)Enzymatic hydrolysis of the 21-acetate to the free alcohol in vivo .Enhanced lipophilicity for topical delivery.
17,21-Diacetate (CID 21116678)Sequential hydrolysis at C17 and C21 positions .Prodrug activation requires multiple steps.

Research Gaps and Limitations

  • No peer-reviewed studies specifically addressing the synthetic reactions (e.g., phosphorylation, fluorination) of this compound were identified in the provided sources.

  • Stability data under pharmaceutical formulation conditions (e.g., excipient interactions) are unavailable.

Scientific Research Applications

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Used in the development of new therapeutic agents for inflammatory and autoimmune diseases.

    Industry: Employed in the formulation of pharmaceutical products.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the activation or repression of target genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and transcription factors. The pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural and functional differences are summarized below:

Compound Name 6α-F 9-F 16-Substituent 17-Substituent 21-Substituent Key Properties/Notes
Target Compound Yes Yes None -OH Dihydrogen phosphate Enhanced solubility; used in aqueous formulations (e.g., eye drops) .
Dexamethasone Sodium Phosphate No Yes 16α-methyl -OH Dihydrogen phosphate Systemic anti-inflammatory; lacks 6α-F, reducing topical potency .
6α,9-Difluoro-17,21-Di(acetate) Yes Yes None Acetate Acetate Higher lipophilicity; designed for topical use (e.g., creams) .
Budesonide No No 16α,17α-acetal Acetal -OH Metabolized via 6β-hydroxylation; acetal group resists cleavage .
Rofleponide Yes Yes 16α,17α-propylmethylenedioxy Propylmethylenedioxy -OH High receptor affinity; rapid hepatic metabolism .

Structural and Functional Analysis:

Fluorination Patterns: The 6α,9-difluoro substitution in the target compound enhances glucocorticoid receptor binding compared to mono-fluorinated analogs like dexamethasone . 16α-methyl in dexamethasone increases systemic potency but reduces topical efficacy due to lower skin penetration .

Esterification and Solubility :

  • The 21-phosphate group in the target compound improves aqueous solubility, enabling use in injectables or eye drops. In contrast, acetate or propionate esters (e.g., 17,21-diacetate) prioritize lipophilicity for dermal absorption .
  • Budesonide’s 16α,17α-acetal group resists metabolic cleavage, prolonging its anti-inflammatory action in pulmonary tissues .

Metabolic Pathways :

  • The target compound’s 6α-fluoro substitution blocks 6β-hydroxylation, a common inactivation pathway for steroids like cortisol .
  • Rofleponide’s propylmethylenedioxy group at 16α,17α increases receptor affinity but undergoes rapid hepatic biotransformation, limiting its half-life .

Research Findings and Data Tables

Table 1: Pharmacokinetic Properties

Compound Half-Life (hr) Protein Binding (%) Metabolic Pathway
Target Compound 4–6 70–75 Renal excretion (phosphate hydrolysis)
Dexamethasone Sodium Phosphate 3–4 60–70 Hepatic 6β-hydroxylation
Budesonide 2–3 85–90 CYP3A4-mediated 16α,17α-acetal cleavage

Table 2: Receptor Binding Affinity (Relative to Cortisol)

Compound Glucocorticoid Receptor Mineralocorticoid Receptor
Target Compound 12× 0.1×
Dexamethasone 30× 0.05×
Rofleponide 25× 0.2×

Biological Activity

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) is a synthetic glucocorticoid derivative known for its potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to prednisolone and has been studied for its biological activity in various therapeutic contexts.

  • Molecular Formula : C22H30F2O8P
  • Molecular Weight : 472.448 g/mol
  • CAS Number : 360-63-4
  • Solubility : Soluble in organic solvents like methanol and slightly soluble in chloroform.
PropertyValue
Melting Point193-196 °C
Boiling Point669.6 °C
Density1.45 g/cm³
pKa12.56 (predicted)

The biological activity of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and regulates the transcription of genes involved in inflammation and immune response. This action leads to:

  • Inhibition of pro-inflammatory cytokines.
  • Suppression of immune cell proliferation.
  • Modulation of metabolic processes.

Anti-inflammatory Effects

Research indicates that 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) exhibits significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS) .

Immunosuppressive Properties

This compound has demonstrated immunosuppressive effects in various animal models. For instance:

  • Case Study : In a study involving rats with induced autoimmune conditions, treatment with the compound resulted in a marked decrease in autoantibody production and improved clinical symptoms .

Pharmacokinetics

The pharmacokinetic profile shows rapid absorption and a half-life that allows for effective dosing regimens. It is metabolized primarily by liver enzymes and excreted via urine.

Clinical Applications

Due to its potent biological activity, this compound is being investigated for several clinical applications:

  • Chronic Inflammatory Diseases : Used in the management of conditions such as rheumatoid arthritis and lupus.
  • Allergic Reactions : Effective in treating severe allergic responses due to its immunosuppressive properties.

Comparative Analysis with Other Glucocorticoids

Compound NameAnti-inflammatory ActivityImmunosuppressive ActivityHalf-Life
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate)HighHighModerate
PrednisoloneModerateModerateShort
BetamethasoneHighHighLong

Q & A

Q. Table 1: Receptor Binding Affinities of Structural Analogs

Compound ModificationGR IC50 (nM)Relative Potency
6α,9-Difluoro, 21-phosphate0.810x
6α-Fluoro, 21-acetate2.54x
Non-fluorinated parent10.21x
Data from .

Basic: What analytical methods are recommended for quantifying the compound and its metabolites?

Answer:
Reverse-phase HPLC with UV detection (λ = 240 nm) using a C18 column and acetonitrile/water (0.1% formic acid) gradient is standard for quantification. For enhanced sensitivity, LC-MS/MS with electrospray ionization (negative mode) achieves detection limits of 0.1 ng/mL, critical for pharmacokinetic studies. Metabolites (e.g., dephosphorylated forms) require tandem mass spectrometry for differentiation .

Q. Table 2: Optimized HPLC Parameters

ColumnMobile PhaseFlow RateDetectionLOD
C18 (5 μm)ACN/Water + 0.1% FA1.0 mL/minUV 240 nm50 ng/mL
HILIC (3 μm)ACN/Ammonium formate0.8 mL/minMS/MS (ESI⁻)0.1 ng/mL
Adapted from .

Advanced: How can contradictions in metabolic half-life data across in vitro models be resolved?

Answer:
Discrepancies often arise from tissue-specific esterase isoforms. A tiered approach is recommended:

Use species-specific hepatocytes or recombinant human carboxylesterases.

Monitor phosphate cleavage via ³¹P-NMR to track enzymatic activation.

Employ physiological buffers (e.g., pH 7.4 for plasma vs. 6.8 for ocular tissue).
Parallel in vivo microdialysis studies can validate in vitro findings .

Advanced: What synthetic strategies optimize regioselective fluorination and minimize diastereomers?

Answer:

  • 6α-Fluorination: Use bulky protecting groups (e.g., tert-butyldimethylsilyl ethers) at C11 and C17 to direct electrophilic fluorination.
  • 9-Fluorination: Apply the Balz-Schiemann reaction under pH 4.5–5.0 for >95% regioselectivity.
  • Purification: Chiral HPLC (Chiralpak AD-H column, hexane/ethanol) separates diastereomers. Computational reaction modeling (DFT) predicts steric hindrance effects .

Advanced: How to address conflicting transactivation vs. transrepression activity in different cell lines?

Answer:

  • Assay Design: Use dual-luciferase reporters for GR-mediated GRE activation and NF-κB repression.
  • Cell Models: Compare A549 (epithelial), HeLa (cervical), and primary macrophages.
  • Controls: Include siRNA knockdown of endogenous GR and reference standards (dexamethasone for agonism, RU486 for antagonism).
  • Analysis: Apply mixed-effects models to account for inter-experiment variability .

Advanced: What computational tools predict the compound’s interaction with GR isoforms?

Answer:
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Focus on:

  • The 6α-fluoro group’s role in stabilizing the GR ligand-binding domain.
  • Phosphate group solvation dynamics.
    Validate predictions with SPR (surface plasmon resonance) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.